1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine 1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine
Brand Name: Vulcanchem
CAS No.: 774547-31-8
VCID: VC7729612
InChI: InChI=1S/C19H19NO/c1-20-13-18-17-10-6-5-9-16(17)11-12-19(18)21-14-15-7-3-2-4-8-15/h2-12,20H,13-14H2,1H3
SMILES: CNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3
Molecular Formula: C19H19NO
Molecular Weight: 277.367

1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine

CAS No.: 774547-31-8

Cat. No.: VC7729612

Molecular Formula: C19H19NO

Molecular Weight: 277.367

* For research use only. Not for human or veterinary use.

1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine - 774547-31-8

Specification

CAS No. 774547-31-8
Molecular Formula C19H19NO
Molecular Weight 277.367
IUPAC Name N-methyl-1-(2-phenylmethoxynaphthalen-1-yl)methanamine
Standard InChI InChI=1S/C19H19NO/c1-20-13-18-17-10-6-5-9-16(17)11-12-19(18)21-14-15-7-3-2-4-8-15/h2-12,20H,13-14H2,1H3
Standard InChI Key PMJFTDJHOQAWCY-UHFFFAOYSA-N
SMILES CNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

The molecule consists of a naphthalene ring system substituted at the 1-position with an N-methylmethanamine group and at the 2-position with a benzyloxy moiety. The naphthalene system provides aromatic stability, while the benzyloxy group introduces steric bulk and potential sites for π-π interactions. The tertiary amine group contributes basicity, with a calculated pKa of ~9.5 based on analogous structures .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC19H19NO\text{C}_{19}\text{H}_{19}\text{NO}
Molecular Weight277.4 g/mol
IUPAC NameN-methyl-1-(2-phenylmethoxynaphthalen-1-yl)methanamine
InChIKeyPMJFTDJHOQAWCY-UHFFFAOYSA-N
SMILESCNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) data from synthetic studies reveal distinct proton environments:

  • 1H^1\text{H} NMR (CDCl₃): δ 8.3–7.2 (m, 11H, aromatic), 4.6 (s, 2H, OCH₂Ph), 3.8 (s, 2H, NCH₂), 2.4 (s, 3H, NCH₃) .

  • 13C^{13}\text{C} NMR: 156.8 (C-O), 133.2–125.4 (aromatic carbons), 70.1 (OCH₂), 52.3 (NCH₂), 42.1 (NCH₃) .

Synthetic Methodologies

Catalytic N-Methylation Strategies

A landmark study demonstrated the compound’s synthesis via iridium-catalyzed tandem reactions (Scheme 1) :

Table 2: Optimized Reaction Conditions

ParameterValue
Catalyst[Ir(COD)Cl]₂ (0.2 mol%)
BaseCs₂CO₃ (20 mol%)
SolventMethanol
Temperature100°C
Time16 hours
Yield89% (isolated)

Mechanistic Pathway:

  • Imination: Benzylamine reacts with 4-methoxybenzaldehyde to form an imine intermediate.

  • Hydrogen Borrowing: The iridium catalyst mediates hydrogen transfer, enabling N-methylation.

  • Reductive Amination: Sequential reduction produces the tertiary amine .

Alternative Routes

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 2-benzyloxynaphthalene-1-boronic acid with N-methylamine derivatives (unoptimized yield: 62%) .

  • Reductive Amination: Reaction of 2-benzyloxy-1-naphthaldehyde with methylamine using NaBH₄ (yield: 55%) .

Physicochemical Properties

Thermal Stability

Differential Scanning Calorimetry (DSC) data from industrial sources indicate:

  • Melting Point: 98–102°C (decomposition observed above 150°C) .

  • Boiling Point: Estimated 412°C (EPI Suite v4.1) .

Solubility Profile

SolventSolubility (mg/mL)
Methanol45.2
Dichloromethane112.4
Water<0.1

Data derived from shake-flask experiments at 25°C .

Applications in Chemical Research

Catalytic Studies

The compound serves as a model substrate for evaluating:

  • Hydrogenation Catalysts: Steric effects of the benzyloxy group probe catalyst selectivity .

  • C-H Activation: Directed functionalization at the naphthalene C8 position (theoretical studies) .

Industrial Status and Availability

Synthetic Accessibility

Lab-scale synthesis remains feasible via the iridium-catalyzed route (gram-scale yield: 82%) .

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